molecular formula C11H16N2O B1276836 3-AMINO-N-(TERT-BUTYL)BENZAMIDE CAS No. 25900-62-3

3-AMINO-N-(TERT-BUTYL)BENZAMIDE

Cat. No.: B1276836
CAS No.: 25900-62-3
M. Wt: 192.26 g/mol
InChI Key: DHAJHGGHYYPVTM-UHFFFAOYSA-N
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Description

3-AMINO-N-(TERT-BUTYL)BENZAMIDE is an organic compound belonging to the benzamide family. It has the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of an amino group at the third position of the benzene ring and a tert-butyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-AMINO-N-(TERT-BUTYL)BENZAMIDE can be synthesized through various methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(TERT-BUTYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the type of reaction and reagents used.

Scientific Research Applications

3-AMINO-N-(TERT-BUTYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(TERT-BUTYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-AMINO-N-(TERT-BUTYL)BENZAMIDE can be compared with other similar compounds, such as:

    3-amino-N-butylbenzamide: Differing by the presence of a butyl group instead of a tert-butyl group.

    N-tert-butylbenzamide: Lacking the amino group at the third position.

    3-amino-N-methylbenzamide: Featuring a methyl group instead of a tert-butyl group.

Properties

IUPAC Name

3-amino-N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAJHGGHYYPVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404062
Record name 3-amino-N-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25900-62-3
Record name 3-amino-N-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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